

Application Notes and Protocols for Tween 65 in Nanoparticle Formulation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tween® 65 (Polysorbate 65) in the formulation of various nanoparticles for drug delivery applications. This document outlines the physicochemical properties of **Tween 65**, presents detailed experimental protocols for nanoparticle preparation, and offers guidance on characterization techniques.

Introduction to Tween 65

Tween 65, also known as Polysorbate 65, is a nonionic surfactant widely employed as an emulsifying and stabilizing agent in the pharmaceutical, cosmetic, and food industries.[1][2] Its balanced hydrophilic-lipophilic properties make it a suitable candidate for the formulation of stable oil-in-water (O/W) emulsions, a fundamental component of many nanoparticle synthesis methods.[1] In the context of nanoparticle formulation, **Tween 65** plays a crucial role in reducing interfacial tension, controlling particle size, and preventing aggregation of the formulated nanoparticles.[3]

Physicochemical Properties of Tween 65

A thorough understanding of the physicochemical properties of **Tween 65** is essential for the successful design and optimization of nanoparticle formulations. Key parameters are summarized in the table below.



Property	Value	References
Chemical Name	Polyoxyethylene (20) sorbitan tristearate	[4]
HLB Value	10.5 - 11	[1][4]
Physical Form at 25°C	Waxy Solid	[1]
Solubility	Soluble in ethanol, isopropanol, and mineral oil. Easily soluble in water.	[1]
Function	O/W emulsifier, wetting agent, stabilizer	[1][4]

Note: The Critical Micelle Concentration (CMC) for **Tween 65** is not readily available in the reviewed literature. However, for other Tween surfactants like Tween 20, 40, 60, and 80, the CMC values have been reported to be in the millimolar range.[5] Researchers may need to experimentally determine the CMC of **Tween 65** for their specific application, particularly for formulations where micelle formation is a critical parameter.

Experimental Protocols for Nanoparticle Formulation using Tween 65

Tween 65 can be utilized in various methods for nanoparticle preparation, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The following protocols are generalized procedures that can be adapted and optimized for specific drug candidates and applications.

Protocol for Solid Lipid Nanoparticles (SLNs) using Hot Homogenization

This method involves the emulsification of a melted lipid phase in a hot aqueous surfactant solution, followed by high-pressure homogenization and cooling to form solid nanoparticles.

Materials:



- Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
- · Active Pharmaceutical Ingredient (API) lipophilic
- Tween 65
- Purified Water

Equipment:

- High-pressure homogenizer
- High-shear homogenizer (e.g., Ultra-Turrax)
- Water bath
- Magnetic stirrer with heating plate

Procedure:

- Preparation of the Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.
- Preparation of the Aqueous Phase: Dissolve **Tween 65** in purified water and heat it to the same temperature as the lipid phase. A typical surfactant concentration ranges from 0.5% to 5% (w/w).[6]
- Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.[7][8]
- High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar.[7] The homogenization temperature should be maintained above the melting point of the lipid.
- Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.



Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI),
 zeta potential, and encapsulation efficiency.

Protocol for Nanostructured Lipid Carriers (NLCs) using Solvent Emulsification-Evaporation

This method is suitable for thermolabile drugs as it avoids high temperatures. It involves dissolving the lipids and the drug in an organic solvent, emulsifying this solution in an aqueous surfactant solution, and then removing the solvent.

Materials:

- Solid Lipid (e.g., stearic acid)
- Liquid Lipid (e.g., oleic acid, Miglyol® 812)
- Active Pharmaceutical Ingredient (API)
- Tween 65
- Organic Solvent (e.g., chloroform, dichloromethane, ethyl acetate)[9]
- Purified Water

Equipment:

- High-shear homogenizer or sonicator
- Rotary evaporator
- Magnetic stirrer

Procedure:

 Preparation of the Organic Phase: Dissolve the solid lipid, liquid lipid, and the API in a suitable water-immiscible organic solvent.[9]



- Preparation of the Aqueous Phase: Dissolve Tween 65 in purified water. Typical concentrations range from 0.5% to 5% (w/w).[6]
- Emulsification: Add the organic phase to the aqueous phase under high-shear homogenization or sonication to form an oil-in-water emulsion.[9][10]
- Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure.[9] As the solvent evaporates, the lipids precipitate, forming the NLCs.
- Purification (Optional): The NLC dispersion can be centrifuged and washed to remove any unencapsulated drug or excess surfactant.
- Characterization: Characterize the NLCs for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Characterization of Tween 65-based Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.



Parameter	Method	Purpose
Particle Size and Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	To determine the average size and size distribution of the nanoparticles.[11][12]
Zeta Potential	Laser Doppler Velocimetry	To assess the surface charge of the nanoparticles, which is an indicator of their physical stability.[11][12]
Morphology	Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)	To visualize the shape and surface characteristics of the nanoparticles.[13]
Encapsulation Efficiency (EE) and Drug Loading (DL)	HPLC, UV-Vis Spectrophotometry (after separation of free drug)	To quantify the amount of drug successfully encapsulated within the nanoparticles.[13]
Crystallinity and Polymorphism	Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)	To investigate the physical state of the lipid matrix and the encapsulated drug.[9]

Visualization of Experimental Workflow and Signaling Pathways Experimental Workflow for Hot Homogenization

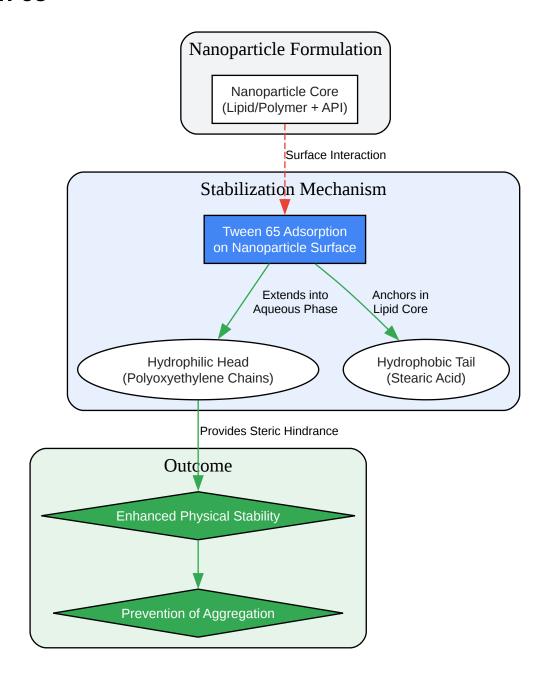




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Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation using the hot homogenization method.

Logical Relationship in Nanoparticle Stabilization by Tween 65



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Caption: Role of **Tween 65** in the steric stabilization of nanoparticles.

Conclusion

Tween 65 is a versatile and effective surfactant for the formulation of various types of nanoparticles. Its favorable HLB value and emulsifying properties contribute to the formation of stable and well-defined nanocarriers for drug delivery. The protocols provided herein serve as a starting point for researchers, and optimization of formulation parameters such as lipid composition, drug-to-lipid ratio, and **Tween 65** concentration is crucial for developing nanoparticles with desired characteristics for specific therapeutic applications. Careful characterization of the resulting nanoparticles is paramount to ensure their quality and performance.

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